
エルゴバリン
概要
説明
Ergovaline is an ergopeptine and one of the ergot alkaloids. It is primarily found in endophyte-infected species of grass such as tall fescue and perennial ryegrass . Ergovaline is known for its toxicity to livestock, particularly cattle, due to its vasoconstrictive properties . This compound has significant implications in agriculture, veterinary medicine, and scientific research.
科学的研究の応用
Veterinary Medicine
Toxicity in Livestock
Ergovaline is primarily known for its toxic effects on livestock, particularly horses and cattle. It can lead to a condition known as fescue toxicosis, which results in various health issues including reproductive problems, poor weight gain, and even death in severe cases.
-
Case Study: Pregnant Mares
A study monitored ergovaline levels in pastures grazed by pregnant mares. The findings indicated that higher ergovaline concentrations correlated with increased risks of reproductive failures. The average ergovaline concentration observed was around 552 ppb in some pastures . - Table 1: Ergovaline Concentrations in Various Pastures
Pasture | Ergovaline Concentration (ppb) |
---|---|
Pasture 1 | 552 |
Pasture 2 | 485 |
Pasture 3 | 547 |
Pasture 4 | 406 |
Pasture 5 | 454 |
This data highlights the variability of ergovaline concentrations across different grazing fields and underscores the importance of monitoring these levels to prevent livestock health issues.
Agricultural Management
Forage Quality Assessment
Ergovaline levels are critical for assessing the quality of forage in pastures. Farmers utilize ergovaline monitoring to manage grazing strategies effectively.
-
Case Study: Endophyte-Infected Tall Fescue
Research has shown that endophyte-infected tall fescue can produce varying levels of ergovaline based on environmental conditions and management practices. For instance, seasonal variations were noted, with ergovaline concentrations peaking during specific months . - Table 2: Seasonal Variation of Ergovaline Concentration
Month | Average Ergovaline Concentration (ppb) |
---|---|
January | 200 |
April | 450 |
July | 600 |
October | 300 |
This information aids farmers in making informed decisions about pasture management to mitigate the risks associated with high ergovaline levels.
Pharmaceutical Research
Potential Therapeutic Uses
While ergovaline is primarily recognized for its toxicity, there is ongoing research into its potential therapeutic applications due to its vasoactive properties.
-
Vasoactive Effects
Studies have indicated that ergovaline may have beneficial effects on vascular function. Its interaction with serotonin receptors suggests potential applications in treating certain vascular disorders . -
Case Study: Animal Physiology
Research on animal physiology has explored the effects of ergovaline on blood pressure regulation and vascular tone. The compound's ability to influence these parameters could lead to new therapeutic avenues for cardiovascular diseases .
作用機序
Target of Action
Ergovaline, an ergopeptine and one of the ergot alkaloids , primarily targets alpha adrenergic receptors , tryptaminergic receptors , and dopaminergic receptors . These receptors play a crucial role in various physiological processes, including vasoconstriction, neurotransmission, and uterine stimulation .
Mode of Action
Ergovaline exhibits partial agonist and/or antagonist activity against its primary targets depending on their site . It acts as a vasoconstrictor by interacting with alpha adrenergic receptors . This interaction leads to the constriction of peripheral and cranial blood vessels and depression of central vasomotor centers .
Biochemical Pathways
Ergovaline is derived from a complex biochemical pathway that includes precursors like ergoline, clavines, ergoamides, and ergopeptines . The ergoline ring structure, due to its similarity to dopamine, serotonin, and adrenaline, provides ergot structures the basis to act on respective receptors as agonists or antagonists .
Pharmacokinetics
It’s known that ergovaline is usually found in endophyte-infected species of grass like tall fescue or perennial ryegrass .
Action Environment
The action, efficacy, and stability of ergovaline are influenced by environmental factors. It is produced by fungi from the Clavicipitaceae family, commonly infecting crops and pastures of high agricultural and economic importance . The production of ergovaline and its effects can be influenced by the host plant-fungi associations and environmental conditions .
生化学分析
Biochemical Properties
Ergovaline interacts with various enzymes, proteins, and other biomolecules. Cloning and analysis of a nonribosomal peptide synthetase (NRPS) gene from Neotyphodium lolii revealed a putative gene cluster for ergovaline biosynthesis containing a single-module NRPS gene, lpsB, and other genes orthologous to genes in the ergopeptine gene cluster of Claviceps purpurea and the clavine cluster of Aspergillus fumigatus .
Cellular Effects
It is known that Ergovaline can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Ergovaline exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Ergovaline vary with different dosages in animal models. High doses of Ergovaline have been found to produce toxic or adverse effects .
準備方法
Synthetic Routes and Reaction Conditions: Ergovaline is challenging to synthesize due to its complex structure. The primary method involves the extraction from endophyte-infected grasses. The extraction process typically includes:
Solvent Extraction: Using solvents like ethanol or acetic acid to extract ergovaline from plant material.
Purification: The extract is purified using techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection.
Industrial Production Methods: Industrial production of ergovaline is not common due to its toxicity and the complexity of its synthesis. Most ergovaline used in research is extracted from natural sources rather than synthesized industrially .
化学反応の分析
Types of Reactions: Ergovaline undergoes various chemical reactions, including:
Oxidation: Ergovaline can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can alter the structure of ergovaline, affecting its biological activity.
Substitution: Substitution reactions can occur at various positions on the ergovaline molecule, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, acetic acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives .
類似化合物との比較
Ergovaline is unique among ergot alkaloids due to its specific structure and biological activity. Similar compounds include:
Ergotamine: Used clinically to treat migraines but has similar vasoconstrictive properties.
Ergoptine and Ergonine: Other peptide-type ergot alkaloids with similar structures but different biological activities.
Ergovaline’s uniqueness lies in its potent vasoconstrictive effects and its role in plant-endophyte interactions, making it a compound of significant interest in both agricultural and medical research .
生物活性
Ergovaline is an ergot alkaloid produced by certain endophyte-infected grasses, particularly tall fescue. It has gained attention due to its significant biological activity, particularly in livestock, where it can lead to various physiological effects. This article explores the biological activity of ergovaline, focusing on its physiological effects, receptor interactions, and implications for animal health.
Physiological Effects of Ergovaline
Ergovaline has been shown to exert a range of physiological effects in animals, notably in ruminants. These effects include:
- Vasoconstriction : Ergovaline causes significant vasoconstriction, which leads to increased blood pressure. Studies have demonstrated that both ergovaline and its analog ergotamine exhibit similar vasoconstrictive properties through interactions with adrenergic receptors .
- Cardiovascular Effects : In animal studies, ergovaline has been linked to increased heart rate and blood pressure. For instance, one study reported a pronounced increase in blood pressure following ergovaline administration in sheep, with more significant effects than those observed with ergotamine .
- Thermoregulatory Impact : Ergovaline exposure can disrupt thermoregulation, making animals more susceptible to heat stress. This is particularly concerning during warmer months when grazing on infected pastures .
Table 1: Summary of Physiological Effects
Effect | Description | Observed In |
---|---|---|
Vasoconstriction | Increases peripheral vascular resistance | Ruminants |
Increased Blood Pressure | Significant elevation in systolic blood pressure | Sheep and cattle |
Altered Heart Rate | Bradycardia and tachycardia depending on dosage | Mice and sheep |
Thermoregulation | Impaired heat dissipation leading to heat stress | Livestock |
Ergovaline interacts with several receptor types, including:
- Adrenergic Receptors : Ergovaline acts primarily as an agonist at α-adrenergic receptors, leading to vasoconstriction and increased blood pressure .
- Serotonin Receptors : The compound can function as both an agonist and antagonist at serotonin (5-HT) receptors depending on the duration of exposure. This dual action can lead to complex vascular responses .
- Dopaminergic Receptors : Some studies suggest interactions with dopaminergic systems, although the implications for animal physiology are less clear .
Case Study: Ergovaline and Heat Stress
A notable case study from New Zealand examined the effects of ergovaline on livestock during periods of heat stress. The study found that ergovaline exposure exacerbated heat stress symptoms by impairing thermoregulation and increasing susceptibility to environmental temperature extremes. Animals grazing on ergovaline-rich pastures showed elevated body temperatures and reduced feed intake during hot weather conditions .
Research Findings
Recent research has highlighted the need for careful management of livestock grazing on ergovaline-infected pastures. Key findings include:
- Dose-Dependent Effects : The biological activity of ergovaline is dose-dependent; lower doses may lead to bradycardia without significant changes in blood pressure, while higher doses can cause pronounced cardiovascular effects .
- Metabolism and Excretion : Studies indicate that ergovaline is metabolized primarily in the liver, with metabolites detectable in various tissues including the kidney and brain. This suggests potential systemic effects beyond the immediate site of action .
Table 2: Metabolic Pathways of Ergovaline
Tissue | Metabolite Detected | Concentration Level |
---|---|---|
Liver | E1, E2 (metabolites) | High |
Kidney | Ergovaline | Moderate |
Brainstem | Ergovaline | Low |
特性
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O5/c1-15(2)24-26(36)33-10-6-9-22(33)29(38)34(24)27(37)28(3,39-29)31-25(35)17-11-19-18-7-5-8-20-23(18)16(13-30-20)12-21(19)32(4)14-17/h5,7-8,11,13,15,17,21-22,24,30,38H,6,9-10,12,14H2,1-4H3,(H,31,35)/t17-,21-,22+,24+,28-,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHDUTQZGWOQIA-VQSKNWBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893243 | |
Record name | Ergovaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2873-38-3 | |
Record name | Ergovaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2873-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ergovaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ergovaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERGOVALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/059E2O9IV4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ergovaline exert its effects at the cellular level?
A1: Ergovaline primarily acts as an agonist at various biogenic amine receptors, notably dopamine and serotonin receptors. [, , ] This interaction disrupts normal physiological processes, leading to a cascade of downstream effects. For instance, ergovaline's agonistic activity at dopamine D2 receptors is linked to the suppression of prolactin release, a hormone crucial for various physiological functions. [, ]
Q2: What is the relationship between ergovaline and vasoconstriction?
A2: Ergovaline exhibits potent vasoconstrictive properties, primarily mediated through its interaction with serotonin receptors, specifically 5-HT2A and 5-HT1B/1D receptors, located on blood vessel walls. [, ] This interaction triggers a narrowing of blood vessels, potentially leading to reduced blood flow and associated complications. Studies using bovine lateral saphenous vein bioassays have consistently demonstrated ergovaline's ability to induce vasoconstriction. [, , , ]
Q3: How does ergovaline impact the digestive system of livestock?
A3: Research suggests that ergovaline can negatively affect nutrient digestion and absorption in ruminants. Studies indicate that ergovaline disrupts ruminal fermentation, leading to decreased digestibility of essential nutrients like dry matter, neutral detergent fiber, and cellulose. [, ] Additionally, ergovaline exposure has been linked to reduced ruminal blood flow, further impairing nutrient absorption and potentially contributing to the growth-suppressing effects observed in animals suffering from fescue toxicosis. []
Q4: What is the molecular structure of ergovaline?
A4: While the provided papers don't delve into detailed spectroscopic data, ergovaline's structure is well-established. It's an ergopeptine alkaloid, characterized by a complex structure with a core tetracyclic ergoline ring system.
Q5: How stable is ergovaline under different storage conditions?
A5: Ergovaline exhibits instability under various storage conditions. Research highlights a significant decrease in ergovaline concentration in tall fescue samples stored at different temperatures (22°C, 5°C, and -20°C) within the first 24 hours. [, ] These findings underscore the importance of immediate sample processing and storage at -20°C to preserve ergovaline content for accurate analysis.
Q6: How is ergovaline absorbed and metabolized in the body?
A6: Studies using Caco-2 cells, a model for intestinal epithelium, demonstrate that ergovaline readily crosses intestinal cells, suggesting efficient absorption from the gut. [] Further research indicates that a portion of ingested ergovaline is metabolized into lysergic acid in the rumen of sheep. [] This metabolic conversion plays a crucial role in the detoxification of ergovaline, with lysergic acid being the primary form excreted in urine and feces. [, ]
Q7: Does ergovaline accumulate in specific tissues?
A7: Research suggests a degree of ergovaline bioaccumulation in specific tissues. An in vitro study using bovine lateral saphenous veins demonstrated that repeated exposure to ergovaline led to increased alkaloid content in the vascular tissue. [] This finding suggests that ergovaline's vasoconstrictive effects might be exacerbated by its accumulation in blood vessels.
Q8: What are the primary toxic effects of ergovaline in livestock?
A8: Ergovaline ingestion is linked to a range of adverse effects in livestock, collectively known as fescue toxicosis. These effects include reduced feed intake, weight loss, impaired reproductive performance, hyperthermia, and vasoconstriction. [, , , , ] The severity of these effects is dose-dependent and influenced by factors such as environmental temperature, animal species, and individual susceptibility. [, ]
Q9: What are the threshold levels of ergovaline associated with toxicity?
A9: While individual sensitivity varies, research suggests that ergovaline concentrations exceeding 0.7 mg/kg dry matter in ryegrass are associated with an increased risk of toxicity in grazing animals. [, ] Notably, ergovaline levels in specific plant parts, like basal tillers and seed heads, can be considerably higher than in the whole plant, posing a greater risk to grazing livestock. [, ]
Q10: How can the risk of ergovaline toxicity be mitigated in livestock?
A10: Several management strategies can help reduce the risk of ergovaline toxicity. These include:
- Pasture Management: Dilution of endophyte-infected grasses with legumes like Lotus tenuis can effectively reduce ergovaline concentration in pastures. [, ] Additionally, clipping tall fescue to prevent seedhead production can lower ergovaline levels. [, ]
- Dietary Modifications: Supplementing livestock diets with alternative feed sources that are low in ergovaline, such as ergovaline-free tall fescue or other forage species, can help dilute the overall dietary ergovaline intake. [, ]
- Seed Selection: Using endophyte-free grass varieties or cultivars infected with novel endophytes that produce lower levels of ergovaline can significantly reduce the risk of toxicity. [, ]
Q11: What are the future directions for research on ergovaline?
A11: Further investigation is needed to fully elucidate ergovaline's mechanisms of action, particularly its interactions with different receptor subtypes and downstream signaling pathways. Understanding the factors influencing ergovaline production by endophytes, as well as the genetic basis for ergovaline resistance in livestock, could lead to the development of novel mitigation strategies. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。